molecular formula C42H62NaO16 B3280313 Disodium glycyrrhizinate CAS No. 71277-79-7

Disodium glycyrrhizinate

Cat. No.: B3280313
CAS No.: 71277-79-7
M. Wt: 845.9 g/mol
InChI Key: KMLYQOUDRJQHIQ-OOFFSTKBSA-N
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Description

Disodium glycyrrhizinate is a salt derived from glycyrrhizic acid, which is a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweet taste and is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of disodium glycyrrhizinate typically involves the extraction of glycyrrhizic acid from licorice root, followed by its neutralization with sodium hydroxide. The process can be summarized in the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The crude glycyrrhizic acid is first obtained from licorice root and then subjected to neutralization and purification steps to produce this compound. The process is designed to be efficient and scalable, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Disodium glycyrrhizinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives, which have enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Disodium glycyrrhizinate has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of disodium glycyrrhizinate involves its ability to modulate the body’s inflammatory response. It inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts active cortisol into its inactive form, cortisone. By inhibiting this enzyme, this compound increases the levels of active cortisol locally, exerting potent anti-inflammatory effects. Additionally, it downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced solubility and stability compared to glycyrrhizic acid. It also has a higher degree of sweetness and is more effective in modulating inflammatory responses, making it a preferred choice in various applications .

Properties

CAS No.

71277-79-7

Molecular Formula

C42H62NaO16

Molecular Weight

845.9 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

KMLYQOUDRJQHIQ-OOFFSTKBSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+]

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Na]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Na]

Related CAS

71277-78-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium glycyrrhizinate
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Disodium glycyrrhizinate
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Disodium glycyrrhizinate

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